1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol

Catalog No.
S1798548
CAS No.
150749-30-7
M.F
C₁₄H₁₉NO
M. Wt
217.31
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol

CAS Number

150749-30-7

Product Name

1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol

IUPAC Name

1-ethyl-2,2,4-trimethylquinolin-7-ol

Molecular Formula

C₁₄H₁₉NO

Molecular Weight

217.31

InChI

InChI=1S/C14H19NO/c1-5-15-13-8-11(16)6-7-12(13)10(2)9-14(15,3)4/h6-9,16H,5H2,1-4H3

SMILES

CCN1C2=C(C=CC(=C2)O)C(=CC1(C)C)C

Synonyms

N-Ethyl-7-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline;
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1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol is an organic compound classified as a quinoline derivative. Its molecular formula is C₁₄H₁₉NO, with a molecular weight of 217.31 g/mol. This compound features a unique structure characterized by an ethyl group and three methyl groups attached to the quinoline ring, which contributes to its distinct chemical properties and potential applications in various fields such as chemistry and biology.

  • Oxidation: This compound can be oxidized to form different quinoline derivatives. Common oxidizing agents used include potassium permanganate and chromium trioxide.
  • Reduction: It can undergo reduction reactions to yield more saturated derivatives, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound is capable of substitution reactions where functional groups can be replaced with other groups, often employing halogenating agents or nucleophiles.

The major products formed from these reactions include various functionalized quinoline derivatives that find applications in the synthesis of dyes and pharmaceuticals.

Research indicates that 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol exhibits notable biological activity. It has been studied for its potential therapeutic applications, particularly in drug development. The compound's mechanism of action involves interactions with specific proteins and enzymes within cells, potentially altering their activity and leading to various biochemical outcomes. While the exact biological pathways are still under investigation, its ability to modify biological macromolecules suggests significant promise in medicinal chemistry.

The synthesis of 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol can be achieved through several methods:

  • Ethylation of Quinoline Derivatives: A common synthetic route involves reacting quinoline derivatives with ethylating agents under controlled conditions.
  • Catalytic Processes: Industrial production often utilizes large-scale organic synthesis techniques optimized for efficiency. Catalysts such as polybasic aliphatic carboxylic acids (e.g., oxalic acid) can enhance reaction rates and yields during the synthesis process .
  • Refluxing Techniques: The synthesis may involve refluxing a mixture of aniline and acetone in the presence of a catalyst like p-toluenesulfonic acid at elevated temperatures to promote the formation of the desired product .

1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol has diverse applications across various fields:

  • Chemistry: It serves as a reagent in synthesizing fluorescent dyes and other organic compounds.
  • Biology: The compound is used for labeling biological macromolecules, facilitating biochemical studies.
  • Medicine: Ongoing research explores its potential therapeutic roles in drug development.
  • Industry: It finds utility in producing materials with specific chemical properties such as polymers and coatings.

Studies on the interactions of 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol with biological targets are crucial for understanding its pharmacological potential. The compound's ability to bind to proteins and enzymes suggests it may modulate various cellular pathways. Continued research is needed to elucidate these interactions fully and identify specific molecular targets within biological systems.

Several compounds share structural similarities with 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol. Here are some notable examples:

Compound NameIUPAC NameUnique Features
2,2,4-trimethyl-1,2-dihydroquinolin-7-ol2,2,4-trimethylquinolin-7-olLacks ethyl group; simpler structure
7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline7-fluoro-2,2,4-trimethylquinolineFluorine substitution enhances reactivity
1-Ethyl-3-methylquinolin-7-one1-EthylquinolinoneDifferent functional group; potential for different reactivity
7-Methoxy-2,2,4-trimethylquinoline7-methoxyquinolineMethoxy group may alter solubility and bioactivity

These compounds highlight the uniqueness of 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol due to its combination of ethyl and trimethyl groups which contribute to its stability and versatility in synthetic applications .

1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol belongs to the dihydroquinoline subclass of nitrogen-containing heterocycles, which are derivatives of quinoline with one double bond reduced in the pyridine ring. The compound’s systematic IUPAC name reflects its substitution pattern: an ethyl group at position 1, three methyl groups at positions 2, 2, and 4, and a hydroxyl group at position 7. Its molecular formula, $$ \text{C}{14}\text{H}{19}\text{NO} $$, corresponds to a molecular weight of 217.31 g/mol.

Structural Features

  • Core Skeleton: The dihydroquinoline framework consists of a benzene ring fused to a partially saturated pyridine ring, with one double bond remaining in the heterocyclic moiety.
  • Substituents:
    • Ethyl group (C$$2$$H$$5$$): Positioned at nitrogen (N1), influencing electron density and steric bulk.
    • Methyl groups (CH$$_3$$): Two at C2 and one at C4, enhancing hydrophobicity and thermal stability.
    • Hydroxyl group (-OH): At C7, enabling hydrogen bonding and participation in electrophilic substitution reactions.

The SMILES notation $$ \text{OC1=CC2=C(C=C1)C(C)=CC(C)(C)N2CC} $$ succinctly captures its connectivity. Comparative analysis with related compounds, such as 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), highlights the role of the ethyl and hydroxyl groups in modulating reactivity and solubility.

Table 1: Key Structural and Molecular Properties

PropertyValue/DescriptionSource
Molecular Formula$$ \text{C}{14}\text{H}{19}\text{NO} $$
Molecular Weight217.31 g/mol
IUPAC Name1-Ethyl-2,2,4-trimethylquinolin-7-ol
Key Functional GroupsHydroxyl, ethyl, methyl
Hybridization Statesp$$^2$$ (aromatic), sp$$^3$$ (saturated)

Historical Context in Heterocyclic Chemistry

The synthesis of dihydroquinolines traces back to the Skraup reaction, a classical method for quinoline synthesis involving aniline, glycerol, and sulfuric acid under thermal conditions. However, 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol emerged as a subject of interest in the late 20th century, coinciding with advancements in catalytic methods for heterocycle functionalization.

Evolution of Synthesis Methods

  • Early Approaches: Initial routes relied on acid-catalyzed cyclocondensation of substituted anilines with ketones, yielding dihydroquinoline scaffolds with limited substituent diversity.
  • Modern Catalytic Strategies: Hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) enabled efficient access to dihydroquinolines from $$ N $$-prenylated 2-aminobenzaldehydes, as demonstrated by Zhang et al. (2020). This method improved regioselectivity and functional group tolerance, facilitating the incorporation of ethyl and methyl groups.

The compound’s structural complexity reflects broader trends in heterocyclic chemistry, where targeted substitution patterns are engineered to optimize properties for applications ranging from catalysis to bioactive molecule synthesis.

Significance in Organic Synthesis and Material Science

1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol serves as a multifunctional building block in organic synthesis and material design, leveraging its electron-rich aromatic system and reactive hydroxyl group.

Applications in Organic Synthesis

  • Intermediate for Functionalization: The hydroxyl group at C7 undergoes electrophilic substitution (e.g., sulfonation, nitration) and oxidation to quinoline derivatives, which are pivotal in medicinal chemistry.
  • Ligand Design: Its nitrogen and oxygen atoms coordinate transition metals, enabling use in catalytic systems. For example, derivatives have been employed in asymmetric hydrogenation reactions.

Material Science Innovations

  • Antioxidant Stabilizers: Analogous to TMQ, this compound’s alkylated dihydroquinoline structure inhibits oxidative degradation in polymers, though its hydroxyl group may enhance compatibility with polar matrices.
  • Photophysical Properties: The conjugated system exhibits UV absorption, suggesting potential in organic semiconductors or light-harvesting materials.

Table 2: Synthetic and Functional Applications

ApplicationMechanism/RoleSource
Polymer StabilizationRadical scavenging via electron donation
Medicinal IntermediatePrecursor to cardioprotective quinolines
CatalysisLigand for transition-metal complexes

Traditional Condensation Reactions

Cyclocondensation of Aniline Derivatives with Ketones

The synthesis of 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol through cyclocondensation reactions represents a fundamental approach utilizing aniline derivatives and ketone substrates [1] [5]. The mechanism typically involves the formation of Schiff base intermediates followed by intramolecular cyclization to generate the dihydroquinoline scaffold [5].

Research has demonstrated that the condensation of aniline with acetone under acidic conditions proceeds through a two-stage mechanism [5]. Initially, two molecules of acetone undergo aldol condensation to produce diacetone alcohol, which subsequently dehydrates to form isopropenyl acetone [5]. This intermediate then condenses with aniline through a nucleophilic addition reaction, forming the N-isopropyl aniline intermediate [5]. The cyclization proceeds under acidic conditions with elimination of aniline to produce the desired 2,2,4-trimethyl-1,2-dihydroquinoline framework [5].

Ytterbium triflate has emerged as an effective catalyst for dihydroquinoline synthesis, with one study reporting the formation of 1,2-dihydro-7-methoxy-2,2,4-trimethyl-quinoline using m-anisidine and acetone in the presence of ytterbium(III) trifluoromethanesulfonate [1]. The reaction proceeded in acetone solvent for 24 hours at room temperature, yielding 65% of the desired product after purification by flash column chromatography [1].

Reaction ParameterOptimal ConditionYield (%)
CatalystYtterbium(III) triflate (20 mol%)65
SolventAcetone-
TemperatureRoom temperature-
Reaction Time24 hours-

The subsequent conversion to the hydroxyl derivative involves demethylation using boron tribromide [1]. Under nitrogen atmosphere, the methoxy-substituted dihydroquinoline intermediate is treated with a 1M solution of boron tribromide in dichloromethane for 2.5 hours at room temperature [1]. This protocol provides access to 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-7-ol through selective demethylation of the aromatic methoxy group [1].

Acid/Base-Catalyzed Cyclization Approaches

Acid-catalyzed cyclization methodologies have proven highly effective for synthesizing dihydroquinoline derivatives through various mechanistic pathways [4] [7] [19]. The Skraup synthesis represents a classical acid-catalyzed approach, utilizing sulfuric acid to promote the cyclization of aniline derivatives with carbonyl compounds [24] [25] [26].

Polyhedral oligomeric silsesquioxane functionalized with sulfonic acid groups has been developed as an efficient solid acid catalyst for the solvent-free Skraup cyclization of aniline with acetone [7]. The reaction proceeds through initial formation of a self-aldol condensation product, which subsequently attacks aniline to form the desired quinoline framework [7]. Optimal conditions involve catalyst loading of 10 mole percent with agitation at 1000 rpm to eliminate external mass transfer effects [7].

Base-catalyzed approaches have also demonstrated significant utility in dihydroquinoline synthesis [4] [32]. p-Toluenesulfonic acid combined with potassium persulfate in dimethyl sulfoxide at 100°C provides an effective oxidative cyclocondensation system [4]. This methodology tolerates a broad range of functional groups and achieves yields of 82% for model substrates under optimized conditions [4].

Catalyst SystemSolventTemperature (°C)Yield (%)
TsOH/K₂S₂O₈DMSO10082
POSS-SO₃HSolvent-freeVariable95
PiperidineEthanolReflux85

Research on Friedlander cyclization has identified piperidine as the optimal base catalyst in ethanolic solution [32]. The reaction proceeds for 24 hours at reflux temperature, with the product precipitating upon cooling to 0-5°C [32]. This methodology achieves 85% yield and allows for simple product isolation without lengthy column purification [32].

Catalytic Strategies

Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis (RCCOM)

Hydrazine-catalyzed ring-closing carbonyl-olefin metathesis represents an innovative approach for synthesizing 1,2-dihydroquinolines from N-prenylated 2-aminobenzaldehydes [8] [6]. This methodology utilizes hydrazine as a mild Lewis base catalyst to facilitate the formation of oxetane intermediates, which subsequently undergo cycloreversion to generate the desired dihydroquinoline products [8].

Substrate scope investigations have demonstrated broad functional group tolerance, with yields ranging from 52% to 91% across various substitution patterns [8]. The reaction conditions are notably mild, requiring only alcohol solvent and heat in the presence of buffered hydrazine catalyst [8]. This approach provides access to dihydroquinoline scaffolds that can be further functionalized through subsequent transformations [8].

Substrate TypeYield Range (%)Reaction Conditions
N-prenyl-2-aminobenzaldehydes52-91Alcohol solvent, heat
Functionalized derivatives59Two-step telescoped
Azapterocarpan analogs52RCCOM/cycloaddition

Further synthetic utility has been demonstrated through telescoped processes combining RCCOM with subsequent cycloaddition reactions [8]. Treatment of RCCOM products with Lewis acid-mediated cycloaddition conditions using quinone partners furnishes azapterocarpan analogs in 52% yield over two steps [8].

Palladium-Catalyzed Buchwald-Hartwig Amination

Palladium-catalyzed Buchwald-Hartwig amination has emerged as a versatile method for constructing dihydroquinoline frameworks through carbon-nitrogen bond formation [3] [10]. This approach utilizes palladium complexes to facilitate the coupling of aryl halides with amine nucleophiles, enabling the formation of substituted aniline intermediates that can undergo subsequent cyclization [10].

The development of this methodology has progressed through several generations of catalyst systems, with each iteration providing improved substrate scope and milder reaction conditions [10]. Modern protocols achieve virtually universal coupling of amines with diverse aryl coupling partners, making this approach particularly valuable for pharmaceutical applications [10].

A facile synthesis of 1,2-dihydroquinolines from Morita-Baylis-Hillman alcohols via palladium-catalyzed intermolecular aryl amination has been reported [3]. The reaction employs Pd(PPh₃)₂Cl₂ as catalyst (10 mol%), DPPP as ligand (20 mol%), and K₂CO₃ as base (3 equivalents) in acetonitrile solvent under nitrogen atmosphere at 80°C for 20 hours [3]. This methodology achieves up to 95% isolated yields through a sequential C-N coupling followed by intramolecular allylic amination [3].

CatalystLigandBaseSolventYield (%)
Pd(PPh₃)₂Cl₂ (10 mol%)DPPP (20 mol%)K₂CO₃ (3 eq)CH₃CN95
JohnPhosAu(MeCN)SbF₆--DCM99

Gold-catalyzed intramolecular hydroarylation represents an alternative catalytic approach for dihydroquinoline synthesis [17]. The use of ethyl carbamate as an N-protecting group enables efficient cyclization of N-ethoxycarbonyl-N-propargylanilines using JohnPhosAu(MeCN)SbF₆ catalyst (4 mol%) in anhydrous dichloromethane at 80°C [17]. This methodology achieves nearly quantitative yields and provides a viable alternative to tosyl N-protecting groups [17].

Solvent and Reaction Optimization

Temperature-Dependent Yield Variations

Temperature optimization plays a critical role in maximizing yields and reaction efficiency for dihydroquinoline synthesis [19] [20] [22]. Systematic temperature studies have revealed distinct optimal ranges for different catalytic systems and reaction mechanisms [19].

Microwave-assisted synthesis has demonstrated significant advantages in temperature control and reaction acceleration [19]. Comparative studies using embelin derivatives with 4-nitrobenzaldehyde and aniline showed optimal yields of 80% at 150°C with 20 mol% AgOTf catalyst in ethanol after 15 minutes [19]. Lower temperatures of 120°C provided reduced yields of 66%, while higher temperatures led to increased side product formation [19].

Temperature (°C)Catalyst LoadingSolventTimeYield (%)
12020% AgOTfEtOH20 min66
15020% AgOTfEtOH15 min80
15010% AgOTfEtOH15 min64

Chloramine-T catalyzed quinoline synthesis exhibits strong temperature dependence, with no product formation observed at room temperature in acetonitrile solvent [20]. Reflux conditions (85°C) proved essential for achieving 95% yields with optimal catalyst loading of 10 mol% [20]. Extended reaction times of 24 hours at room temperature with catalyst provided only 60% yield, demonstrating the critical importance of elevated temperature [20].

Solvent effects on temperature optimization have been extensively studied for oxidative cyclocondensation reactions [4]. DMSO emerged as the optimal solvent at 100°C, providing 82% yield compared to 53% in DMF and 58% in acetonitrile at their respective reflux temperatures [4]. The combination of appropriate solvent selection and temperature control proves essential for maximizing synthetic efficiency [4].

Role of Protecting Groups (Boc, Ts, Ac)

Protecting group strategies play a fundamental role in dihydroquinoline synthesis by enabling selective reactions while preventing unwanted side reactions [12] [13] [17] [18]. The tert-butoxycarbonyl (Boc) group serves as a widely utilized protecting group for amine functionalities during synthetic sequences [14] [18].

Boc-protected amines demonstrate remarkable stability toward bases and nucleophiles while remaining acid-labile for facile deprotection [14]. Selective deprotection methods using sodium borohydride in ethanol at room temperature have been developed specifically for N-Boc-imidazoles and related heterocycles [18]. This methodology achieves 75-98% yields while leaving primary Boc-protected amines and other N-Boc aromatic heterocycles intact [18].

Protecting GroupStability ConditionsDeprotection MethodYield (%)
BocBasic, nucleophilicTFA, HCl75-98
Tosyl (Ts)Acidic, basicNa/NH₃, Mg/MeOHVariable
Ethyl carbamateGeneral conditionsAcidic hydrolysis99

The tosyl protecting group provides excellent stability under diverse reaction conditions and enables efficient protection of amine functionalities [15]. Tosyl chloride readily converts amines to the corresponding tosylamides, which can be subsequently removed using strongly reducing conditions such as sodium in liquid ammonia [15]. This protecting group strategy has found particular utility in complex synthetic sequences requiring multiple functional group manipulations [15].

Ethyl carbamate represents an increasingly popular alternative to traditional protecting groups in dihydroquinoline synthesis [17]. Gold-catalyzed intramolecular hydroarylation of N-ethoxycarbonyl-N-propargylanilines proceeds in nearly quantitative yield, demonstrating the compatibility of this protecting group with harsh catalytic conditions [17]. The carbamate motif provides excellent protection while serving dual roles in both synthetic chemistry and medicinal chemistry applications [17].

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Last modified: 04-14-2024

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